molecular formula C19H16N2O4S B4627193 5-(3-nitrobenzylidene)-3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione

5-(3-nitrobenzylidene)-3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione

Cat. No. B4627193
M. Wt: 368.4 g/mol
InChI Key: OVZWFMRGFBBVED-LGMDPLHJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of thiazolidine-2,4-dione derivatives often involves a Knoevenagel condensation or similar reactions. For example, a two-step synthesis involving alkylation followed by Knoevenagel condensation has been reported for the preparation of thiazolidine-2,4-dione derivatives with potential drug-like properties (Holota, Yushyn, Gzella, & Lesyk, 2022). Such methods allow for the introduction of various substituents, enabling the exploration of structure-activity relationships.

Molecular Structure Analysis

The molecular structure of thiazolidine-2,4-dione derivatives has been characterized using techniques like NMR, LC-MS, and X-ray diffraction. These analyses confirm the expected structural features and provide insights into the conformational preferences of these molecules (Holota et al., 2022). The presence of substituents such as the nitrobenzylidene group can significantly influence the electronic properties and potential biological activities of these compounds.

Chemical Reactions and Properties

Thiazolidine-2,4-dione derivatives can undergo various chemical reactions, including further condensation, alkylation, and acylation, to introduce additional functional groups or modify existing ones. These reactions expand the chemical diversity of the thiazolidine-2,4-dione scaffold and its potential for pharmacological application. The nitro group in particular can play a crucial role in the biological activity of these compounds (Chandrappa, Prasad, Vinaya, Kumar, Thimmegowda, & Rangappa, 2008).

Physical Properties Analysis

The physical properties of thiazolidine-2,4-dione derivatives, such as solubility, melting point, and crystal structure, are crucial for their development as potential drugs. These properties are influenced by the molecular structure and the presence of specific functional groups. Detailed characterization, including single-crystal X-ray diffraction, helps in understanding the molecular packing and potential intermolecular interactions relevant to their biological activity and formulation (Holota et al., 2022).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of thiazolidine-2,4-dione derivatives are influenced by their molecular structure. The presence of electron-withdrawing or donating groups, such as the nitro group, affects their chemical behavior, including their potential as electrophiles or nucleophiles in reactions. These properties are essential for understanding the mechanism of action of these compounds as drugs or biological probes (Sakib, Khan, Arman, Kader, Faruk, Tanzil, Debnath, Haque, & Brogi, 2021).

Scientific Research Applications

Synthesis and Biological Evaluation

Antitubercular and Antimicrobial Activities

A study by Samadhiya et al. (2014) synthesized a series of N-[2-{2-(substitutedphenyl)-4-oxo-5-(substitutedbenzylidene)-1,3-thiazolidine}-iminoethyl]-2-amino-5-nitrothiazole derivatives. These compounds were evaluated for their antibacterial, antifungal, and antitubercular activities. The structural confirmation was done through various chemical and spectral analyses, emphasizing the compound's versatility in fighting infectious diseases (Samadhiya, Sharma, Srivastava, & Srivastava, 2014).

Anticancer Activity

N. Kumar and Sanjay K. Sharma (2022) reported the synthesis of thiazolidine-2,4-dione derivatives and their anticancer activity against the MCF-7 human breast cancer cell line. The presence of a nitro group was found to significantly inhibit the topoisomerase-I enzyme, showcasing the compound's potential in cancer treatment (Kumar & Sharma, 2022).

Mechanism of Action and Structure-Activity Relationship

Antitubercular Mechanism Investigation

Research by Ganesh Samala et al. (2014) synthesized CD59 analogues to establish a structure-activity relationship and investigate the mechanism of action against Mycobacterium tuberculosis. This study highlights the scientific pursuit of understanding the molecular underpinnings of the compound's antitubercular effects (Samala et al., 2014).

Chemical Properties and Synthesis Methodologies

Aldose Reductase Inhibitory Activity

A study by Belgin Sever et al. (2021) explored the aldose reductase inhibitory activity of 5-(arylidene)thiazolidine-2,4-diones. The compound demonstrated potent inhibitory action, suggesting its utility in managing diabetic complications (Sever et al., 2021).

Antibacterial Activity

Nazar Trotsko et al. (2018) synthesized (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with thiazolidine-2,4-dione, showing significant antibacterial activity against Gram-positive bacterial strains. This research demonstrates the compound's potential in developing new antimicrobial agents (Trotsko, Kosikowska, Paneth, Wujec, & Malm, 2018).

properties

IUPAC Name

(5Z)-5-[(3-nitrophenyl)methylidene]-3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4S/c22-18-17(13-15-8-4-10-16(12-15)21(24)25)26-19(23)20(18)11-5-9-14-6-2-1-3-7-14/h1-4,6-8,10,12-13H,5,9,11H2/b17-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVZWFMRGFBBVED-LGMDPLHJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCN2C(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCCN2C(=O)/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-5-(3-nitrobenzylidene)-3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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